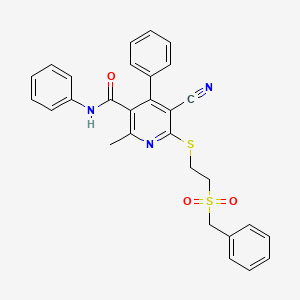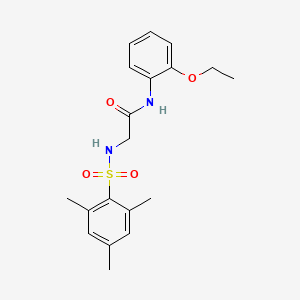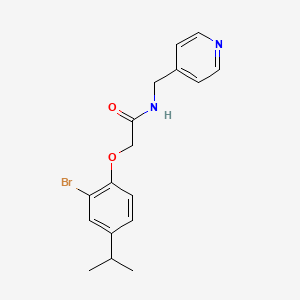![molecular formula C19H26BrNO4 B3547567 ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3547567.png)
ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
The compound “ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains an ester functional group, which could make it a candidate for certain types of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the bromine atom would add to the molecular weight of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The bromine atom could be involved in nucleophilic substitution reactions . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through the piperidine ring or the ester group .
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in pharmaceuticals, given the presence of the piperidine ring, a common feature in many drugs .
Propriétés
IUPAC Name |
ethyl 1-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO4/c1-4-24-19(23)14-7-9-21(10-8-14)18(22)12-25-17-6-5-15(13(2)3)11-16(17)20/h5-6,11,13-14H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVUZBAVWKCEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B3547484.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3547487.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3547490.png)
![methyl 4-{[(2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B3547503.png)

![N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3547529.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)
![N-cycloheptyl-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3547549.png)
![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547560.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3547566.png)
![2-[(4-fluorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3547570.png)


